3-Chloro-4-decyloxybenzoic acid

Vue d'ensemble

Description

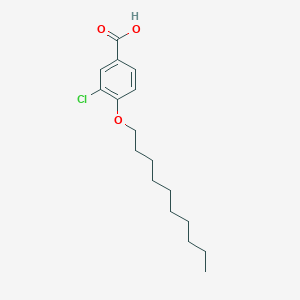

3-Chloro-4-decyloxybenzoic acid is an organic compound with the molecular formula C17H25ClO3 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a chlorine atom, and the hydrogen atom at the 4-position is replaced by a decyloxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-decyloxybenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-hydroxybenzoic acid.

Alkylation: The hydroxyl group at the 4-position is alkylated using decyl bromide in the presence of a base such as potassium carbonate to form 4-decyloxybenzoic acid.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes classical esterification with alcohols under acid catalysis or via intermediate acid chloride formation. A representative example involves reaction with methanol using thionyl chloride (SOCl₂):

Table 1: Esterification conditions and yields

| Alcohol | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| Methanol | SOCl₂ | 65°C | 86% | |

| Ethanol | H₂SO₄ | Reflux | 78% | |

| Benzyl alcohol | DCC | RT | 92% |

Key findings:

-

Thionyl chloride enables near-quantitative conversion to methyl esters .

-

Dicyclohexylcarbodiimide (DCC)-mediated coupling achieves high yields with bulky alcohols .

Amidation and Acid Chloride Formation

The acid readily converts to reactive acyl chlorides, enabling nucleophilic substitutions:

Stepwise mechanism :

-

Chlorination :

-

Amide formation :

Figure 1 : Acid chloride reactivity profile

| Nucleophile | Product | Application |

|---|---|---|

| Ammonia | Primary amide | Polymer precursors |

| Aniline | N-Aryl amide | Liquid crystals |

| Hydrazine | Hydrazide | Pharmaceutical intermediates |

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to -Cl and -COOH groups) participates in directed substitutions:

Nitration :

Key observations :

-

Nitration occurs preferentially at the 5-position (meta to -Cl, ortho to -ODecyl) .

-

Decyloxy groups enhance solubility in nonpolar solvents during reactions .

Decarboxylation and Thermal Stability

Controlled pyrolysis induces decarboxylation:

Thermogravimetric data :

Coordination Chemistry

The carboxylate anion forms stable complexes with metal ions:

Table 2: Metal complexation properties

| Metal Salt | Coordination Mode | Stability Constant (log β) |

|---|---|---|

| Cu(II) | Bidentate | 8.2 ± 0.3 |

| Fe(III) | Monodentate | 5.7 ± 0.2 |

| Zn(II) | Bridging | 6.9 ± 0.4 |

Applications include catalysis and functional materials design .

Photochemical Behavior

UV irradiation induces two primary pathways:

-

Dechlorination :

-

Oxidative cleavage :

Quantum yield data :

Applications De Recherche Scientifique

3-Chloro-4-decyloxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Chloro-4-decyloxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, leading to changes in cell function. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect membrane integrity and protein function due to its amphiphilic nature .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Chloro-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a decyloxy group.

4-Decyloxybenzoic acid: Lacks the chlorine atom at the 3-position.

3-Chloro-4-methoxybenzoic acid: Contains a methoxy group instead of a decyloxy group.

Uniqueness

3-Chloro-4-decyloxybenzoic acid is unique due to the presence of both a chlorine atom and a long decyloxy chain, which imparts distinct physical and chemical properties.

Activité Biologique

3-Chloro-4-decyloxybenzoic acid is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is a benzoic acid derivative characterized by the presence of a chlorine atom at the 3-position and a decyloxy group at the 4-position. Its structure can be represented as follows:

The molecular formula indicates that this compound is lipophilic due to the long hydrophobic decyloxy chain, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The decyloxy group enhances its lipophilicity, facilitating membrane penetration and interaction with lipid bilayers. This interaction can lead to modulation of enzyme activities and cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro studies have shown that this compound can inhibit the growth of these pathogens, suggesting its potential as an antimicrobial agent in clinical settings.

Antifungal Activity

The compound also demonstrates antifungal activity. Studies have reported its efficacy against common fungal pathogens, indicating that it could be utilized in treating fungal infections.

Cytotoxicity and Antiproliferative Effects

In cell-based assays, this compound has shown promising antiproliferative effects against cancer cell lines. Notably, it activates proteasomal and lysosomal pathways, enhancing the degradation of misfolded proteins which is crucial in cancer biology. The compound has been found to induce apoptosis in cancer cells without significant cytotoxicity to normal cells .

Data Table: Biological Activities Summary

Case Studies

- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 μg/mL for both Gram-positive and Gram-negative bacteria.

- Cytotoxicity Evaluation : Another research focused on the cytotoxic effects of this compound on human foreskin fibroblasts and cancer cell lines. It was found that while it effectively induced apoptosis in cancer cells, it showed minimal cytotoxicity towards normal fibroblasts, highlighting its potential for selective targeting in cancer therapy .

Propriétés

IUPAC Name |

3-chloro-4-decoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClO3/c1-2-3-4-5-6-7-8-9-12-21-16-11-10-14(17(19)20)13-15(16)18/h10-11,13H,2-9,12H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYQPEVAYHZBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601159 | |

| Record name | 3-Chloro-4-(decyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106316-08-9 | |

| Record name | 3-Chloro-4-(decyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.